molecular formula C2H7BrNO3P B14428026 (2-Amino-1-bromoethyl)phosphonic acid CAS No. 80091-34-5

(2-Amino-1-bromoethyl)phosphonic acid

Cat. No.: B14428026
CAS No.: 80091-34-5
M. Wt: 203.96 g/mol
InChI Key: NLMVXUYWNBDBAP-UHFFFAOYSA-N
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Description

(2-Amino-1-bromoethyl)phosphonic acid is an organophosphorus compound characterized by the presence of an amino group, a bromine atom, and a phosphonic acid group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-1-bromoethyl)phosphonic acid typically involves the reaction of 2-bromoethylamine with phosphorous acid. One common method includes the use of bromotrimethylsilane followed by methanolysis to produce the phosphonic acid functional group . Another method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-1-bromoethyl)phosphonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphonates.

    Hydrolysis: The phosphonic acid group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include aminoethylphosphonic acid or hydroxyethylphosphonic acid.

    Oxidation Products: Phosphonic acid derivatives.

    Reduction Products: Phosphonates.

Scientific Research Applications

(2-Amino-1-bromoethyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-1-bromoethyl)phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethylphosphonic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromoethylphosphonic acid: Lacks the amino group, affecting its biological activity.

    Aminophosphonic acids: A broader class of compounds with varying substituents on the ethyl chain.

Uniqueness

(2-Amino-1-bromoethyl)phosphonic acid is unique due to the presence of both an amino group and a bromine atom, which confer distinct reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and biological research.

Properties

CAS No.

80091-34-5

Molecular Formula

C2H7BrNO3P

Molecular Weight

203.96 g/mol

IUPAC Name

(2-amino-1-bromoethyl)phosphonic acid

InChI

InChI=1S/C2H7BrNO3P/c3-2(1-4)8(5,6)7/h2H,1,4H2,(H2,5,6,7)

InChI Key

NLMVXUYWNBDBAP-UHFFFAOYSA-N

Canonical SMILES

C(C(P(=O)(O)O)Br)N

Origin of Product

United States

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